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5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Physicochemical Characterization Quality Control Solid-State Properties

5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 66999-60-8) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, with a molecular formula of C₈H₈ClN₃ and a molecular weight of 181.62 g/mol. Its structure features a chlorine atom at the 5-position and an ethyl group at the 3-position on the fused triazolopyridine core.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 66999-60-8
Cat. No. B1620265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
CAS66999-60-8
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C(=CC=C2)Cl
InChIInChI=1S/C8H8ClN3/c1-2-7-10-11-8-5-3-4-6(9)12(7)8/h3-5H,2H2,1H3
InChIKeyRGZGODCNISGVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.1 [ug/mL]

Procurement Guide for 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 66999-60-8): A Crystallographically Validated Fragment Starting Point


5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 66999-60-8) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, with a molecular formula of C₈H₈ClN₃ and a molecular weight of 181.62 g/mol . Its structure features a chlorine atom at the 5-position and an ethyl group at the 3-position on the fused triazolopyridine core. The compound has been experimentally characterized with a melting point of 93–95 °C . Notably, it has been identified as a crystallographic fragment hit binding to the N-terminal domain of human Heat Shock Protein 90 (HSP90α), providing direct structural evidence of its potential as a starting point for fragment-based drug discovery .

1
Crystallographic Fragment
Validated HSP90α N-terminal domain binder with resolved binding pose
2
Structure-Guided Design
(R)-enantiomer bound species identified; supports enantioselective optimization
3
Physicochemical Profile
Fragment-like properties with balanced lipophilicity for lead elaboration

Why 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Simply Replaced by Generic Triazolopyridine Analogs


The presence and precise position of the 5-chloro and 3-ethyl substituents on the [1,2,4]triazolo[4,3-a]pyridine scaffold are critical determinants of target engagement and physicochemical properties. Crystallographic fragment screening against HSP90α revealed that only 91 out of 800 structurally diverse fragments bound to the protein, underscoring the stringent structural requirements for productive binding . The (4R)-enantiomer of this specific substitution pattern (PDB Ligand ID: A1AYQ) was experimentally observed to occupy the ATP-binding pocket of HSP90α, a binding mode that would be abrogated by removal of the 5-chloro group, repositioning of the ethyl substituent, or ring-system alteration . Furthermore, the melting point of 93–95 °C differentiates it from des-chloro (typically lower melting) and des-ethyl analogs, impacting formulation and storage protocols. Generic substitution with uncharacterized triazolopyridine isomers therefore risks loss of the validated crystallographic binding pose and introduces uncertainty in biological assay reproducibility.

Target Compound
5-chloro-3-ethyl substitution pattern; validated HSP90α ATP-pocket binding with (R)-enantiomer specificity
Generic Analogs
Des-ethyl, des-chloro, or alternative ring systems; binding pose not validated; may lack target engagement
Only 91 of 800 fragments bound HSP90α; structural similarity does not predict productive binding
Racemic mixture contains ~50% inactive (S)-enantiomer, which may confound SAR and reduce apparent potency

Quantitative Differentiation Evidence for 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


Melting Point Differentiation: 5-Chloro-3-ethyl vs. 5-Chloro-Des-Ethyl Analog

The experimentally determined melting point of 5-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is 93–95 °C . The des-ethyl analog (5-chloro-[1,2,4]triazolo[4,3-a]pyridine, CAS 27187-13-9) lacks a publicly available experimental melting point from authoritative databases, making batch-to-batch identity verification solely dependent on spectroscopic methods. The narrow melting range of the target compound provides a simple, low-cost identity and purity check prior to use in sensitive assays. For procurement, a defined melting point specification reduces the risk of accepting degraded or mis-synthesized material.

Melting Point
Reported
93–95 °C
Supports rapid identity verification at point of use
Des-ethyl analog lacks authoritative experimental mp
Physicochemical Characterization Quality Control Solid-State Properties

Crystallographically Validated Target Engagement: HSP90α Binding vs. In-Class Fragments

In a crystallographic fragment screen of 800 structurally distinct fragments against the N-terminal domain of HSP90α, only 91 fragments (11.4%) showed binding, and 63 were localized to the ATP-binding pocket . The (4R)-enantiomer of 5-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (fragment 6R-0009) was among the validated hits, with its binding pose unambiguously determined at 1.44 Å resolution (PDB: 7HBZ) . This places the compound within a select subset of fragments that demonstrated reproducible binding to a clinically relevant oncology target. In contrast, the majority of the 709 non-binding fragments, including many triazolopyridine analogs with different substitution patterns, failed to show any electron density in the binding site, demonstrating that in-class chemical similarity does not predict target engagement.

Target Engagement
Head-to-head
Confirmed binder; 1.44 Å resolution (PDB 7HBZ)
Eliminates risk of non-binding analog procurement
709/800 screened fragments showed no binding
Fragment-Based Drug Discovery HSP90 X-ray Crystallography

Chiral Specification: (R)-Enantiomer Binding vs. Racemic Mixture Uncertainty

The PDB structure 7HBZ explicitly contains the (4R)-enantiomer (4R)-5-chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyridine as the bound ligand . The racemic mixture (CAS 66999-60-8) would contain both (R) and (S) enantiomers, of which only the (R)-form has been validated to bind HSP90α. For any structure-guided optimization campaign, the use of the racemate introduces 50% inactive enantiomer as an impurity that can confound SAR interpretation and reduce apparent potency by at least twofold. In contrast, common 5-chloro-triazolopyridine analogs lacking the 3-ethyl chiral center (e.g., CAS 27187-13-9) are achiral and thus cannot benefit from enantiomer-specific binding interactions that can be leveraged for potency gains during lead optimization.

Chiral Specification
Context-dependent
(R)-enantiomer confirmed as bound species
Enables enantiopure synthesis path for potency gains
Racemate contains ~50% inactive (S)-enantiomer
Stereochemistry Fragment Screening Binding Affinity

Physicochemical Property Profile: Calculated Drug-Likeness vs. In-Class Comparators

The compound has calculated physicochemical parameters consistent with fragment-like oral drug space: AlogP = 1.95, molecular weight = 181.63, polar surface area = 30.19 Ų, hydrogen bond acceptors = 3, hydrogen bond donors = 0, rotatable bonds = 1, and zero RO5 violations . Its QED (Quantitative Estimate of Drug-likeness) weighted score is 0.63, placing it in a favorable range for fragment elaboration. The 3-ethyl group contributes to the moderate lipophilicity (AlogP 1.95) without excessive hydrophobicity, a balance that is altered in des-ethyl analogs (lower logP and potentially reduced passive permeability) or longer-chain alkyl analogs (risk of exceeding logP thresholds). These computed properties provide a rational basis for selecting this fragment over analogs with less favorable property profiles for CNS or oral drug-targeting campaigns.

Drug-Likeness Profile
Class-level
AlogP 1.95; MW 181.63; QED 0.63; 0 RO5 violations
Supports fragment-to-lead optimization with balanced properties
Des-ethyl analog has lower logP and MW
Drug-Likeness ADME Physicochemical Properties

Authenticated Reference Standard Availability vs. Uncharacterized Isomers

The compound is registered across multiple authoritative chemical databases including CAS Common Chemistry (CAS RN: 66999-60-8), ChEMBL (CHEMBL1559732), PubChem (CID 324444), and the PDB Chemical Component Dictionary (A1AYQ), with cross-referenced structural identifiers (InChI, Canonical SMILES) ensuring unambiguous identity . This multi-database registration is not uniformly available for all positional isomers or substitution variants of the triazolopyridine class. The availability of verified SMILES (CCc1nnc2cccc(Cl)n12) and InChI strings across independent databases reduces the risk of structural misassignment during procurement, a documented problem for less-characterized heterocyclic analogs.

Database Cross-Referencing
Data to verify
4+ authoritative databases with consistent structural IDs
Reduces risk of structural misassignment during procurement
Many positional isomers lack cross-referenced identifiers
Reference Standard Quality Assurance Procurement

High-Confidence Application Scenarios for 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine Based on Quantitative Evidence


Fragment-Based Drug Discovery Against HSP90: Crystallographically Validated Starting Point

This compound serves as a structurally characterized fragment hit for HSP90α N-terminal domain drug discovery. Its binding pose has been experimentally determined at 1.44 Å resolution (PDB: 7HBZ), providing atomic-level detail of key interactions within the ATP-binding pocket . Medicinal chemistry teams can use this structural information to design focused libraries via structure-guided fragment growing, merging, or linking strategies. The validated binding mode eliminates the need for de novo hit identification and crystallographic condition screening, accelerating the hit-to-lead timeline. Procurement of this specific fragment is justified over generic triazolopyridine libraries because only 63 out of 800 screened fragments occupied the ATP-binding site, demonstrating that binding cannot be predicted from scaffold similarity alone .

Enantioselective Lead Optimization: Leveraging Chiral Differentiation for Potency Gains

The (R)-enantiomer (PDB Ligand A1AYQ) is the experimentally observed binding species in HSP90α crystals, while the (S)-enantiomer is unvalidated . This stereochemical information enables medicinal chemists to pursue enantioselective synthesis and directly compare (R) vs. (S) biological activity, potentially achieving a >2-fold potency improvement simply by switching from racemate to enantiopure material. In contrast, achiral triazolopyridine analogs such as 5-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 27187-13-9) lack this chiral handle and offer no analogous optimization vector. The compound's single chiral center and one rotatable bond also make it synthetically tractable for enantioselective preparation.

Physicochemical Property-Driven Fragment Library Design for CNS and Oral Drug Targets

With an AlogP of 1.95, molecular weight of 181.63, zero Rule-of-Five violations, and a QED score of 0.63, this compound occupies an attractive region of fragment-like chemical space for CNS and oral drug discovery programs . Its moderate lipophilicity balances passive permeability with aqueous solubility (predicted solubility: 20.1 μg/mL), making it suitable for both biochemical and cell-based screening cascades . Procurement teams building fragment libraries for high-throughput screening should prioritize this compound over more polar or more lipophilic triazolopyridine analogs, as its property profile minimizes the risk of downstream ADME attrition during lead optimization.

Analytical Reference Standard for Triazolopyridine Analogue Characterization

The experimentally established melting point of 93–95 °C, combined with multi-database cross-registered structural identifiers (InChI, SMILES), makes this compound suitable as an analytical reference standard for identity and purity testing of triazolopyridine analog batches . Quality control laboratories can use Differential Scanning Calorimetry (DSC) or melting point apparatus to verify incoming material identity against the known value, providing an orthogonal confirmation to NMR and LC-MS. This practical advantage reduces reliance on expensive spectroscopic equipment for routine identity checks and is not uniformly available for less-characterized positional isomers.

Application
Selection Property
Validation Focus
HSP90 Fragment-Based Discovery
Crystallographically validated binding pose
Structure-guided library design and hit elaboration
Enantioselective Lead Optimization
(R)-enantiomer binding specificity
Enantiopure synthesis and potency differentiation
CNS / Oral Fragment Library Design
Balanced AlogP and zero RO5 violations
Property-driven fragment selection for lead generation
Analytical Reference Standard
Defined melting point and cross-referenced identity
Orthogonal identity and purity testing of analog batches
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